molecular formula C30H27N3O5S2 B2961072 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 727688-95-1

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2961072
CAS RN: 727688-95-1
M. Wt: 573.68
InChI Key: CIDMWUJIPLWSLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and thieno[2,3-d]pyrimidin-4-one groups are both aromatic and would contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A notable study by Zaki, Radwan, and El-Dean (2017) presents a convenient synthetic method for producing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This methodology highlights the versatility of similar compounds in generating a broad range of heterocyclic rings, indicating a foundational role in the development of pharmacologically active molecules (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, which were tested for their antimicrobial and antitubercular activities. These compounds demonstrated potential as precursors for designing antibacterial and antituberculosis drugs, underscoring the significance of structural analogues of the mentioned compound in combating microbial infections (M. Chandrashekaraiah et al., 2014).

Potential in Antihypertensive Therapies

Lal et al. (1984) investigated derivatives similar to the mentioned compound for their antihypertensive properties in normotensive cats and spontaneously hypertensive rats. Their research identified several compounds within this chemical family as highly active antihypertensive agents, pointing to the therapeutic applications of such derivatives in managing high blood pressure (B. Lal et al., 1984).

Antioxidant Properties

Narsimha, Battula, and Nagavelli (2018) developed a novel series of 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines, demonstrating potent antioxidant activity. This suggests that structural modifications of the compound could lead to effective antioxidant agents, offering protection against oxidative stress-related diseases (S. Narsimha, K. Battula, V. Nagavelli, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s being studied as a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O5S2/c1-18-9-10-23(38-18)22-16-39-28-27(22)29(35)33(21-7-5-4-6-8-21)30(31-28)40-17-26(34)32-12-11-19-13-24(36-2)25(37-3)14-20(19)15-32/h4-10,13-14,16H,11-12,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMWUJIPLWSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

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